![molecular formula C14H9ClO4 B6378877 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% CAS No. 1261945-06-5](/img/structure/B6378877.png)
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
Overview
Description
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (CFCF-95) is an organic compound derived from the phenol group, and is primarily used as a reagent in organic synthesis and analytical chemistry. It is a white crystalline solid with a molecular weight of 226.6 g/mol and a melting point of 188-190°C. CFCF-95 is soluble in methanol, ethanol, and ethyl acetate and is insoluble in water. It is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including analytical chemistry, organic synthesis, and drug discovery. It is used as a reagent in the synthesis of various organic compounds, such as quinolines, thiophenes, and heterocyclic compounds. In addition, it is used as a catalyst in the synthesis of benzaldehyde derivatives, and as a starting material for the synthesis of various pharmaceuticals. 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is also used in the development of new drugs and in the identification of new chemical entities.
Mechanism of Action
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses in the body. When 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to a variety of physiological effects, including increased alertness, improved memory, and increased muscle strength.
Biochemical and Physiological Effects
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the body. This can lead to a variety of physiological effects, including increased alertness, improved memory, and increased muscle strength. In addition, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is easy to synthesize and purify. In addition, it is soluble in organic solvents, making it easy to work with in the laboratory. However, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has some limitations for laboratory experiments. It is not water soluble, which can make it difficult to work with in aqueous systems. In addition, it is a potent inhibitor of the enzyme acetylcholinesterase, which can lead to undesirable side effects if it is used in high concentrations.
Future Directions
The potential applications of 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% are still being explored. It has been studied for its biochemical and physiological effects, and has been shown to have antioxidant and anti-inflammatory effects. In the future, it may be used to develop new drugs and treatments for various diseases, as well as to identify new chemical entities. In addition, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% may be used to study the structure and function of acetylcholinesterase, and to develop inhibitors of this enzyme. Finally, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% may be used as a starting material for the synthesis of various organic compounds, such as quinolines, thiophenes, and heterocyclic compounds.
Synthesis Methods
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-chlorophenol and formic acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 60-70°C and an atmospheric pressure of 1.0 bar. The resulting product is purified by recrystallization and drying, and the purity of the product is determined by thin-layer chromatography (TLC).
properties
IUPAC Name |
2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-8(6-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLSJQRNJCHJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685329 | |
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261945-06-5 | |
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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